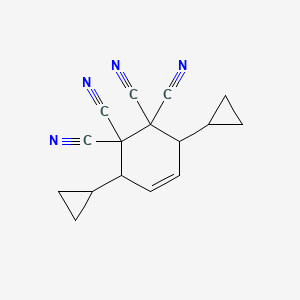
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride is a fluorinated organic compound with the molecular formula C3H2F4O4S2. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3-tetrafluoropropane-1,3-disulfonyl difluoride typically involves the fluorination of propane derivatives. One common method includes the reaction of propane-1,3-disulfonyl difluoride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to yield less oxidized sulfur compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,2,2,3-tetrafluoropropane-1,3-disulfonyl difluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with various substrates, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action are often studied to understand its behavior in different chemical and biological environments.
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonyl difluoride
- 1,1,2,2-Tetrafluoropropane-1,3-disulfonyl difluoride
Comparison: 1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride is unique due to its specific fluorination pattern, which imparts distinct chemical properties compared to its analogs. For instance, the presence of four fluorine atoms in specific positions can influence its reactivity and stability, making it more suitable for certain applications than its hexafluorinated or tetrafluorinated counterparts.
Eigenschaften
CAS-Nummer |
90127-86-9 |
|---|---|
Molekularformel |
C3H2F6O4S2 |
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
1,2,2,3-tetrafluoropropane-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C3H2F6O4S2/c4-1(14(8,10)11)3(6,7)2(5)15(9,12)13/h1-2H |
InChI-Schlüssel |
PRMAWLIGMLSIBT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)S(=O)(=O)F)(F)F)(F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


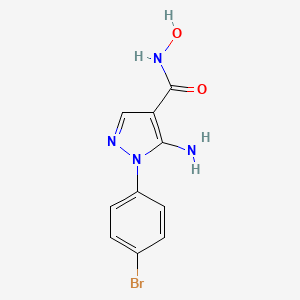
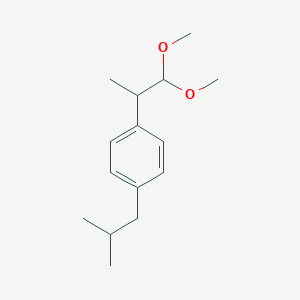
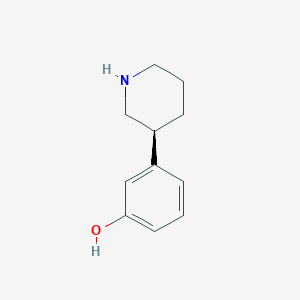

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
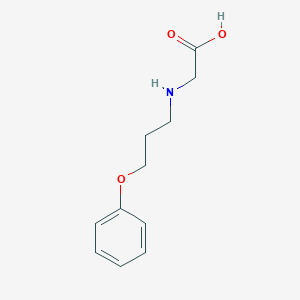
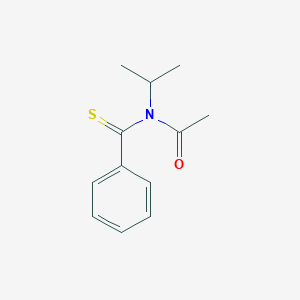
amino}-L-alanine](/img/structure/B14386679.png)

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
